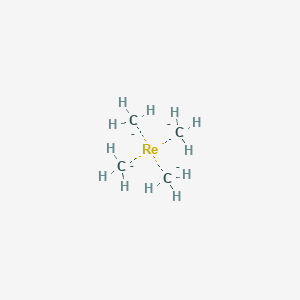
Tetramethyl-rhenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl-rhenium is an organometallic compound that features a rhenium atom bonded to four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethyl-rhenium can be synthesized through the reaction of rhenium pentachloride with methyl lithium in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
ReCl5+5CH3Li→Re(CH3)4+5LiCl
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and efficiency measures. The use of automated reactors and controlled environments ensures consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming higher oxidation state compounds such as rhenium oxides.
Reduction: It can also be reduced to lower oxidation states, although these reactions are less common.
Substitution: The methyl groups in this compound can be substituted by other ligands, such as halides or phosphines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halides or phosphines in the presence of a suitable catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Rhenium oxides and other higher oxidation state compounds.
Reduction: Lower oxidation state rhenium compounds.
Substitution: Various organometallic complexes with different ligands.
Scientific Research Applications
Tetramethyl-rhenium has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Research is ongoing into its potential use in biological systems, particularly in imaging and as a therapeutic agent.
Medicine: Its unique properties make it a candidate for radiopharmaceuticals, especially in cancer treatment.
Industry: this compound is explored for its use in advanced materials, including high-performance alloys and electronic components.
Mechanism of Action
The mechanism by which tetramethyl-rhenium exerts its effects depends on the specific application. In catalysis, it typically acts by facilitating the formation or breaking of chemical bonds through its ability to change oxidation states. In biological systems, it may interact with cellular components, inducing effects such as apoptosis in cancer cells through the generation of reactive oxygen species.
Comparison with Similar Compounds
- Tetramethyl-titanium
- Tetramethyl-zirconium
- Tetramethyl-hafnium
Comparison: Tetramethyl-rhenium is unique due to the presence of the rhenium atom, which has a higher atomic number and different electronic configuration compared to titanium, zirconium, and hafnium. This results in distinct chemical properties, such as higher oxidation states and different catalytic behaviors. Additionally, rhenium’s ability to form stable complexes with various ligands makes it particularly versatile in applications ranging from catalysis
Properties
CAS No. |
62534-79-6 |
|---|---|
Molecular Formula |
C4H12Re-4 |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
carbanide;rhenium |
InChI |
InChI=1S/4CH3.Re/h4*1H3;/q4*-1; |
InChI Key |
XXKMERJLHIHCIY-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



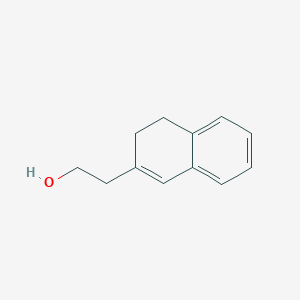
![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)

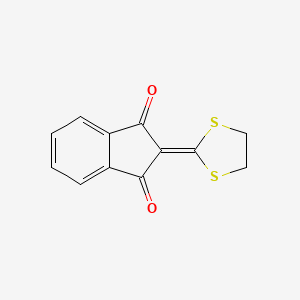
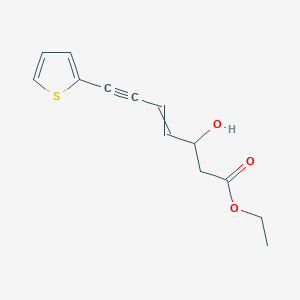
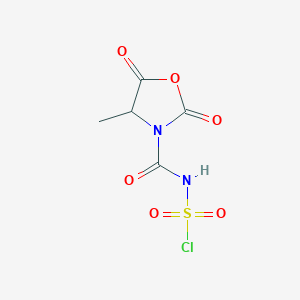
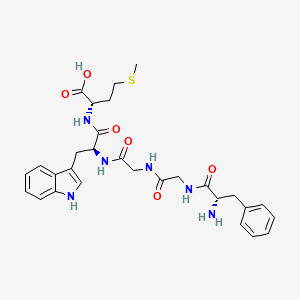
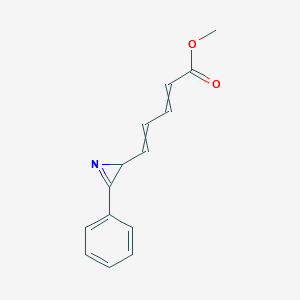

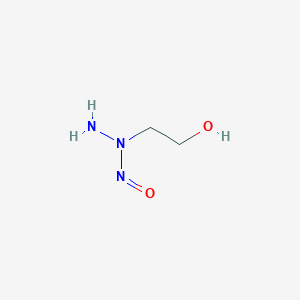
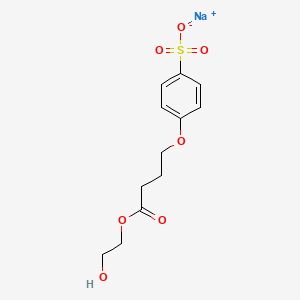
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)
